Glutaryl-alanyl-alanyl-prolylethylamide
Description
Glutaryl-alanyl-alanyl-prolylethylamide (GAA-PE) is a synthetic tetrapeptide derivative with the molecular formula C₁₈H₃₀N₄O₆ and a molecular weight of 398.45 g/mol . Structurally, it comprises a glutaric acid (glutaryl) moiety linked to a tripeptide sequence (Ala-Ala-Pro) and terminated by an ethylamide group.
Properties
CAS No. |
83808-37-1 |
|---|---|
Molecular Formula |
C18H30N4O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H30N4O6/c1-4-22-10-6-7-13(22)18(28)21-17(27)12(3)20-16(26)11(2)19-14(23)8-5-9-15(24)25/h11-13H,4-10H2,1-3H3,(H,19,23)(H,20,26)(H,24,25)(H,21,27,28)/t11-,12-,13-/m0/s1 |
InChI Key |
DCWSLGVFOIIQTB-AVGNSLFASA-N |
SMILES |
CCN1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCN1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
Other CAS No. |
83808-37-1 |
Synonyms |
glutaryl-Ala-Ala-Pro-NH-ET glutaryl-alanyl-alanyl-prolylethylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Glutaryl-Alanyl-Alanyl-Alanyl-Ethylamide (GAA-AE)
- Molecular Formula : C₁₉H₃₂N₄O₆ (estimated)
- Structure : Glutaryl-Ala-Ala-Ala-Ethylamide
- Key Differences: GAA-AE replaces the proline residue in GAA-PE with a third alanine, altering its conformational flexibility. Proline’s cyclic structure in GAA-PE introduces rigidity, whereas GAA-AE’s linear alanine chain may enhance solubility .
Rusalatide Acetate (Chrysalin/TP 508)
- Molecular Formula : C₉₇H₁₄₇N₂₉O₃₅S (core peptide) + acetate counterions .
- Structure: A 23-amino-acid peptide with sequences like Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-NH₂ .
- Key Differences :
- Complexity : Rusalatide is significantly larger and structurally intricate, with disulfide bonds and charged residues enabling interactions with growth factor receptors.
- Applications : Clinically validated for promoting tissue regeneration (bone, skin, cardiovascular), whereas GAA-PE’s role remains exploratory .
Glutamyl Arylamidase pNA
- Function: An enzyme hydrolyzing glutamyl-p-nitroanilide substrates, unlike GAA-PE’s non-enzymatic peptide structure .
Comparative Data Table
Research Findings and Implications
- GAA-PE vs. GAA-AE : The substitution of proline (GAA-PE) with alanine (GAA-AE) impacts membrane permeability and proteolytic stability, as proline’s cyclic structure resists enzymatic degradation .
- GAA-PE vs.
- Enzymatic Context : Unlike glutamyl arylamidase pNA, GAA-PE lacks catalytic activity but may serve as a substrate analog in protease studies .
Notes and Limitations
Data Availability : Detailed pharmacokinetic or toxicity data for GAA-PE are scarce in publicly accessible literature, necessitating further experimental validation.
Structural-Activity Relationships : The ethylamide terminus in GAA-PE and analogs may enhance bioavailability compared to free carboxylate peptides .
Research Gaps : Comparative studies on the receptor-binding affinities of GAA-PE and its analogs are absent in the reviewed evidence.
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